Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
Overview
Description
“Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate” is a chemical compound with the molecular formula C10H8N2O3 . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including “Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate”, often involves the condensation of appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride .Molecular Structure Analysis
The molecular structure of “Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate” consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate” can be complex. For instance, when the 5-position of the 1,2,4-oxadiazole derivative is replaced by chloromethyl, the nematocidal activity of the 1,2,4-oxadiazole derivative against B. xylophilus was found to be better than that of the bromomethyl-substituted compound .Physical And Chemical Properties Analysis
“Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate” has a molecular weight of 204.19 . More specific physical and chemical properties such as boiling point, density, etc., are not available in the search results.Scientific Research Applications
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Anti-infective Agents
- Field : Medicine
- Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
- Method : The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .
- Results : The scarcity of curative action of antibiotics and anti-infective agents and complex genomic structure of microorganism has led to resistance among them leading to ineffectiveness of the currently used treatment regimen .
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Biologically Active Compounds
- Field : Medicine and Agriculture
- Application : Oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .
- Method : New methods of obtaining complex structures containing oxadiazole rings are sought .
- Results : Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .
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Anti-Tuberculosis Agents
- Field : Medicine
- Application : Pyrrole-ligated 1,3,4-oxadiazole is a very important pharmacophore which exhibits broad therapeutic effects such as anti-tuberculosis .
- Method : The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .
- Results : The scarcity of curative action of antibiotics and anti-infective agents and complex genomic structure of microorganism has led to resistance among them leading to ineffectiveness of the currently used treatment regimen .
-
Antineoplastic Agents
- Field : Medicine
- Application : Many oxadiazole derivatives exhibit antineoplastic properties .
- Method : New methods of obtaining complex structures containing oxadiazole rings are sought .
- Results : These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .
-
Anti-Epileptic Agents
- Field : Medicine
- Application : Some oxadiazole derivatives exhibit affinity to metabotropic glutamate receptor type II and IV, which are attractive molecular targets for the treatment of stroke, epilepsy and neurodegenerative disorders .
- Method : The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .
- Results : These compounds have shown potential in the treatment of stroke, epilepsy and neurodegenerative disorders .
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High Energy Molecules
- Field : Material Science
- Application : Oxadiazoles have established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
- Method : New methods of obtaining complex structures containing oxadiazole rings are sought .
- Results : These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .
Future Directions
The future directions for “Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate” and similar compounds could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand for new hybrid drugs acting against resistant microorganisms .
properties
IUPAC Name |
methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-14-10(13)9-11-8(12-15-9)7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGDVOKVOUFRCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NO1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586157 | |
Record name | Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |
CAS RN |
259150-97-5 | |
Record name | Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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